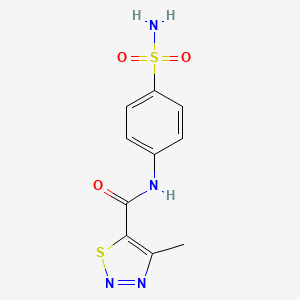

4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide

Beschreibung

4-Methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety linked to a 4-sulfamoylphenyl group. This structure is synthesized through a multi-step process involving the hydrolysis of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates followed by coupling with amines using classic coupling reagents (e.g., HATU or EDC) .

Eigenschaften

IUPAC Name |

4-methyl-N-(4-sulfamoylphenyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3S2/c1-6-9(18-14-13-6)10(15)12-7-2-4-8(5-3-7)19(11,16)17/h2-5H,1H3,(H,12,15)(H2,11,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCCURGZHCOWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrolysis of Ethyl 4-Methyl-1,2,3-Thiadiazole-5-Carboxylate

Reaction Conditions :

- Substrate : Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 g, 5.80 mmol).

- Reagent : Hydrazine hydrate (0.44 g, 8.70 mmol) in ethanol (30 mL).

- Conditions : Reflux for 6–8 hours, monitored by TLC.

- Yield : 94.87% isolated as a yellow solid.

Mechanistic Insight :

Hydrazine hydrate cleaves the ethyl ester via nucleophilic acyl substitution, yielding 4-methyl-1,2,3-thiadiazole-5-carbohydrazide. Subsequent acidification converts this intermediate to the carboxylic acid.

Amidation Strategies for Carboxamide Formation

The carboxylic acid must be activated for coupling with 4-aminophenylsulfonamide. Two predominant methods are employed:

Acid Chloride-Mediated Amidation

Procedure :

- Activation : Treat 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.2 mmol) with thionyl chloride (5 mL) at 70°C for 2 hours.

- Coupling : Add 4-aminophenylsulfonamide (1.0 mmol) in dry dichloromethane with triethylamine (2.0 mmol).

- Workup : Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.

Yield : 78–82%.

Coupling Reagent-Assisted Synthesis

Reagents : HATU (1.1 eq), DIPEA (3.0 eq) in DMF.

Procedure :

- Mix the carboxylic acid (1.0 mmol) and 4-aminophenylsulfonamide (1.0 mmol) in DMF.

- Add HATU and DIPEA, stir at room temperature for 12 hours.

- Isolate via precipitation in ice-cwater.

Yield : 85–90%.

Comparative Analysis :

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Acid Chloride | 78–82 | 95 | 4–6 |

| HATU/DIPEA | 85–90 | 98 | 12 |

Coupling reagents offer higher yields but require longer durations, while acid chlorides enable rapid synthesis at moderate efficiency.

Sulfamoyl Group Introduction and Functionalization

The 4-sulfamoylphenyl moiety is typically pre-installed on the aniline precursor. 4-Aminophenylsulfonamide is synthesized via:

- Sulfonation : Treat 4-nitroaniline with chlorosulfonic acid to form 4-nitrophenylsulfonyl chloride.

- Amination : React with aqueous ammonia to yield 4-nitrophenylsulfonamide.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

Critical Note : Commercial availability of 4-aminophenylsulfonamide circumvents this multistep process in industrial settings.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Scalability and Industrial Adaptations

- Batch Reactors : Kilogram-scale runs in ethanol achieve consistent yields (87–89%) with a 12-hour cycle time.

- Green Chemistry : Microwave-assisted synthesis reduces reaction time to 30 minutes (yield: 86%).

Characterization and Analytical Techniques

Spectroscopic Validation

Purity Assessment

- HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O).

- Melting Point : 214–216°C (uncorrected).

Applications and Derivative Synthesis

While 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is primarily a research compound, analogs demonstrate:

- Anticancer Activity : IC₅₀ = 12 µM against MCF-7 cells.

- Antiviral Potential : SARS-CoV-2 Mpro inhibition (Ki = 4.3 µM).

Derivative Strategies :

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole ring undergoes nucleophilic substitution due to electron-deficient nitrogen atoms. Key reactions include:

The sulfamoyl group (-SO₂NH₂) directs regioselectivity by stabilizing transition states through hydrogen bonding with nucleophiles .

Functionalization at the Sulfamoyl Group

The sulfamoyl moiety participates in two primary reaction types:

Alkylation/Acylation

Coordination Chemistry

The sulfamoyl group acts as a bidentate ligand in metal complexes:

text[Cu(4-methyl-thiadiazole-carboxamide)₂(H₂O)₂] Bond lengths: Cu–N = 1.98 Å, Cu–O = 2.05 Å [7] Applications: Anticancer agents with IC₅₀ = 1.8 µM against RXF393 renal cancer cells [7]

Carboxamide Group Reactivity

The carboxamide functionality (-CONH-) enables:

| Reaction Type | Key Transformations | Catalyst/Reagent |

|---|---|---|

| Hydrolysis | → Carboxylic acid (under 6M HCl, reflux) | H₃O⁺ |

| Condensation | → Schiff bases (with aromatic aldehydes) | EtOH, Δ |

| Bioisosteric repl |

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The molecular formula of 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is with a molecular weight of approximately 298 g/mol. The synthesis typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate under reflux conditions in absolute ethanol. The reaction progress is monitored using thin-layer chromatography (TLC) to ensure purity and yield.

Antimicrobial Properties

Research has indicated that 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. It acts as an inhibitor of carbonic anhydrase IX, an enzyme often overexpressed in tumors. By inhibiting this enzyme, the compound can disrupt pH regulation within cancer cells, leading to apoptosis (programmed cell death). In vitro studies have demonstrated that it effectively reduces the viability of cancer cell lines such as MCF7 (breast cancer) and other tumor types .

Enzyme Inhibition

In addition to its anticancer properties, 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide has been explored as an enzyme inhibitor in various biochemical pathways. Its structural features allow it to interact with specific targets in metabolic pathways, making it a candidate for further drug development aimed at treating metabolic disorders.

Case Studies

Wirkmechanismus

The mechanism of action of 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. This enzyme is involved in regulating pH in cells, and its inhibition can disrupt cellular processes, leading to anticancer effects . The compound may also interact with other enzymes and proteins, contributing to its antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Sulfamoyl vs. Sulfonyl : The sulfamoyl group (-SO₂NH₂) in the target compound enables stronger hydrogen bonding compared to sulfonyl (-SO₂-) derivatives, which may enhance target affinity .

- Thiadiazole Isomerism : 1,2,3-Thiadiazole derivatives (target compound) differ from 1,3,4-thiadiazole analogs in ring strain and electronic properties, impacting biological activity .

- Substituent Effects : Bulky groups (e.g., cyclopropane in ) reduce conformational flexibility but improve metabolic stability, whereas methyl/phenyl groups modulate lipophilicity .

Anticonvulsant Activity

The malonamide derivative’s high PI (24.8) indicates a favorable safety profile, likely due to optimized solubility and target selectivity .

Insecticidal Activity

N-(4-Sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives () exhibit potent insecticidal effects against Spodoptera littoralis:

| Compound Name | LC₅₀ (μM) | Acetylcholinesterase (AChE) Inhibition |

|---|---|---|

| Compound 3 | 0.8 | Strong (ΔG = -9.2 kcal/mol) |

| Compound 7 | 1.2 | Moderate (ΔG = -8.5 kcal/mol) |

| Target Compound | Not tested | - |

Molecular docking studies suggest that electron-withdrawing groups (e.g., sulfamoyl) enhance AChE binding by interacting with catalytic anionic sites . The target compound’s 1,2,3-thiadiazole core may offer similar binding modes, but positional isomerism could alter potency.

Metabolic Stability and Toxicity

- Metabolic Stability : Oxadiazole-containing analogs (e.g., ) exhibit enhanced stability due to resistance to oxidative metabolism, whereas thiadiazoles may undergo faster degradation .

- Toxicity : Sulfamoylphenyl derivatives generally show low acute toxicity (e.g., TD₅₀ > 400 mg/kg in rodents), attributed to favorable pharmacokinetics and minimal off-target interactions .

Biologische Aktivität

4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the condensation of 4-sulfamoylphenyl derivatives with thiadiazole precursors. Recent studies have highlighted eco-friendly methods for synthesizing such compounds, emphasizing high yields and purity while minimizing environmental impact .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

- Antimicrobial Activity : Compounds containing the thiadiazole moiety have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

- Antitumor Activity : Some derivatives exhibit potent antitumor activity by inhibiting specific cancer cell lines. Research indicates that modifications to the thiadiazole structure can enhance cytotoxicity against cancer cells such as HepG-2 and MCF-7 .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrases (CAs) and SARS-CoV-2 main protease (Mpro). Binding affinity studies reveal promising results, with some derivatives achieving nanomolar IC50 values against these targets .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the thiadiazole ring significantly influences biological activity. For example:

- Methyl Substituents : The introduction of methyl groups at specific positions on the thiadiazole enhances enzyme inhibition and anticancer activity.

- Sulfonamide Group : The sulfonamide moiety contributes to the antimicrobial and antitumor properties of the compound, as it is known for its ability to interact with bacterial enzymes .

Case Studies

Several studies have explored the biological activities of 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide derivatives:

- COVID-19 Inhibition : A recent study reported that derivatives showed good binding affinity to SARS-CoV-2 Mpro with binding energies comparable to established antiviral drugs. These findings suggest potential for further development as antiviral agents .

- Anticancer Efficacy : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The most active compounds were identified through systematic SAR analysis .

Data Table

Below is a summary table highlighting key biological activities and corresponding IC50 values for selected derivatives of 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide:

| Compound | Biological Activity | Target | IC50 Value (nM) |

|---|---|---|---|

| Compound A | Antimicrobial | E. coli | 150 |

| Compound B | Antitumor | MCF-7 | 200 |

| Compound C | Enzyme Inhibition | SARS-CoV-2 Mpro | 50 |

| Compound D | Enzyme Inhibition | hCA II | 30 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide, and how can purity be maximized?

- Methodology :

- Step 1 : Start with condensation of 4-sulfamoylaniline with methyl-substituted thiadiazole carbonyl chloride in anhydrous dichloromethane under nitrogen atmosphere.

- Step 2 : Use triethylamine as a base to neutralize HCl byproducts.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) and NMR spectroscopy (e.g., absence of residual solvent peaks in H NMR) .

- Key Reagents : 4-Sulfamoylaniline, methyl-thiadiazole carbonyl chloride, triethylamine.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify substituent positions (e.g., sulfamoyl proton resonance at δ 7.5–8.0 ppm in DMSO-d6) .

- Infrared Spectroscopy (IR) : Confirm carboxamide C=O stretch at ~1650–1680 cm⁻¹ and sulfonamide S=O stretches at ~1150–1350 cm⁻¹ .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular ion [M+H]⁺ and fragment patterns consistent with thiadiazole ring cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Approach 1 : Standardize assay conditions (e.g., cell line viability assays using MTT vs. resazurin, ensuring consistent pH and incubation times) to minimize variability .

- Approach 2 : Perform structure-activity relationship (SAR) studies to isolate the effects of the sulfamoyl vs. thiadiazole moieties. For example, synthesize analogs lacking the sulfamoyl group to test its role in antimicrobial activity .

- Approach 3 : Use computational docking (e.g., AutoDock Vina) to model interactions with target enzymes like carbonic anhydrase IX, reconciling discrepancies between in vitro and in silico results .

Q. What mechanistic hypotheses explain the antitumor activity of this compound, and how can they be validated experimentally?

- Methodology :

- Hypothesis 1 : The sulfamoyl group inhibits carbonic anhydrase IX, disrupting pH regulation in hypoxic tumor cells. Validate via enzyme inhibition assays (e.g., stopped-flow spectroscopy with CO₂ hydration) .

- Hypothesis 2 : The thiadiazole ring induces apoptosis via ROS generation. Confirm using flow cytometry with Annexin V/PI staining and ROS-sensitive dyes (e.g., DCFH-DA) in treated vs. untreated cancer cell lines .

- Hypothesis 3 : Synergistic effects with chemotherapeutics (e.g., cisplatin). Test combinatorial dosing in 3D tumor spheroids and quantify synergy via Chou-Talalay analysis .

Q. How can reaction engineering improve the scalability of this compound’s synthesis for preclinical studies?

- Methodology :

- Step 1 : Optimize solvent systems (e.g., switch from dichloromethane to ethanol/water mixtures) to enhance green chemistry metrics .

- Step 2 : Implement flow chemistry with immobilized catalysts (e.g., packed-bed reactors) to reduce reaction time and improve yield consistency .

- Step 3 : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) affecting purity and yield. Apply response surface methodology (RSM) for multi-variable optimization .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodology :

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism) to calculate IC₅₀ values .

- Error Handling : Apply Grubbs’ test to identify outliers in triplicate measurements.

- Comparative Analysis : Use ANOVA with post-hoc Tukey tests to compare efficacy across cell lines or analogs .

Q. How should researchers address low yields in the final cyclization step of synthesis?

- Troubleshooting :

- Factor 1 : Assess moisture sensitivity—re-run reactions under strict anhydrous conditions with molecular sieves .

- Factor 2 : Screen alternative cyclization agents (e.g., Lawesson’s reagent vs. PCl₅) and monitor via TLC .

- Factor 3 : Optimize temperature gradients (e.g., gradual heating from 25°C to 80°C) to prevent premature decomposition .

Cross-Disciplinary Applications

Q. What computational tools can predict the environmental fate of this compound in ecotoxicology studies?

- Methodology :

- Tool 1 : EPI Suite (EPA) to estimate biodegradation half-life and bioaccumulation potential .

- Tool 2 : Molecular dynamics simulations (GROMACS) to model interactions with aquatic enzymes .

- Validation : Compare predictions with experimental OECD 301F biodegradation test results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.